molecular formula C13H12N2 B1329664 N,N'-Diphenylformamidine CAS No. 622-15-1

N,N'-Diphenylformamidine

Cat. No.: B1329664
CAS No.: 622-15-1
M. Wt: 196.25 g/mol
InChI Key: ZQUVDXMUKIVNOW-UHFFFAOYSA-N
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Description

N,N’-Diphenylformamidine: is a chemical compound belonging to the class of formamidines. It is characterized by the presence of two phenyl groups attached to a formamidine moiety. This compound is widely used in organic synthesis and coordination chemistry due to its ability to form stable complexes with various metal ions .

Mechanism of Action

Target of Action

N,N’-Diphenylformamidine is an N,N-disubstituted formamide Formamidines, a class of compounds to which n,n’-diphenylformamidine belongs, have been used as pesticides and antimalarial reagents . They have also been used in organic synthesis such as protecting groups for primary amines, auxiliaries in asymmetric synthesis, linkers in solid phase synthesis, and synthesis of dicarboxyalkyl thiacarbocyanines .

Mode of Action

The mode of action of N,N’-Diphenylformamidine involves its interaction with various aromatic amines and ethyl orthoformate . This interaction is promoted by a solid acid catalyst, sulfonated rice husk ash (RHA-SO3H) . The compound can form adducts with phosgene and oxalyl chloride .

Biochemical Pathways

N,n’-diarylformamidines and their anions, a category that includes n,n’-diphenylformamidine, have been widely used in coordination chemistry . They can coordinate to metal centers to form chelating, bridging, and chelating/bridging bonding modes .

Result of Action

N,N’-Diphenylformamidine has been used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones . It has also been used in the preparation of monomethine dyes containing imide functional groups . These applications suggest that the compound’s action results in the formation of new chemical structures with potential utility in various fields.

Action Environment

The action of N,N’-Diphenylformamidine is influenced by the presence of a solid acid catalyst, sulfonated rice husk ash (RHA-SO3H), which promotes the preparation of N,N’-Diphenylformamidines from various aromatic amines and ethyl orthoformate

Biochemical Analysis

Biochemical Properties

N,N’-Diphenylformamidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones . Additionally, N,N’-Diphenylformamidine forms adducts with phosgene and oxalyl chloride, indicating its reactivity with different chemical groups . These interactions suggest that N,N’-Diphenylformamidine can act as a versatile reagent in biochemical processes.

Molecular Mechanism

The molecular mechanism of N,N’-Diphenylformamidine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, N,N’-Diphenylformamidine has been reported to form adducts with phosgene and oxalyl chloride, which may influence its activity at the molecular level . These interactions highlight the compound’s potential to modulate biochemical pathways through specific binding events.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Sulfonated Rice Husk Ash (RHA-SO3H) Catalysis: A mild and efficient method has been developed using sulfonated rice husk ash as a solid acid catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Diphenylformamidine can undergo oxidation reactions, forming various oxidized products depending on the reagents and conditions used.

    Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: This compound can participate in substitution reactions, where one or both phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

    Reduction Products: Corresponding amines or other reduced forms.

    Substitution Products: Substituted derivatives with different functional groups replacing the phenyl groups.

Comparison with Similar Compounds

Uniqueness: N,N’-Diphenylformamidine is unique due to its ability to form stable complexes with metal ions and its versatility in various chemical reactions. Its applications in coordination chemistry and organic synthesis distinguish it from other similar compounds .

Properties

IUPAC Name

N,N'-diphenylmethanimidamide
Source PubChem
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InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUVDXMUKIVNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060745
Record name N,N'-Diphenylformamidine
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Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-15-1
Record name N,N′-Diphenylmethanimidamide
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Record name Methanimidamide, N,N'-diphenyl-
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Record name N,N'-Diphenylformamidine
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Record name Methanimidamide, N,N'-diphenyl-
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Record name N,N'-Diphenylformamidine
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Synthesis routes and methods I

Procedure details

Thus, a mixture of triethyl orthoformate (1equ.) and aniline (2equ.) is heated at reflux for 2 hours. The ethanol evolved during the reaction is then distilled through a fractionating column. The reaction mixture is then allowed to cool, whereupon it solidifies. Recrystallisation of the solid from toluene yields N,N′-diphenyl formamidine in 80% yield.
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Synthesis routes and methods II

Procedure details

Unfortunately, the hemicyanine intermediates are notoriously difficult to obtain in good yields and/or in a pure form. For example, the condensation of N-methyl-2,3,3-trimethyl[3H]indolium iodide with malonaldehyde dianil monochloride in acetic anhydride is said (Piggott and Rodd, BP 355,693/1930) to give rise to a green intermediate, indicating a strong contamination of the desired, yellow hemicyanine intermediate (yellow) with symmetric, blue indocyanine dye, FIG. 2. Moreover, when F. M. Hamer, in “Some Unsymmetrical Pentamethincyanine Dyes and their Tetramethin Intermediates” tried to prepare a pure sample of the same hemicyanine intermediate, obtained it in an 8% yield, after a lengthy and wasteful procedure based on multiple extractions and precipitations. More recently, R. B. Mujumdar, L. A. Ernst, Swati R. Mujumdar, C. J. Lewis, and A. S. Waggoner, in “Cyanine Dye Labelling Reagents: Sulfoindocyanine Succinimidyl Esters”, Bioconjugate Chemistry, 4, 105, (1993) described the synthesis of hemicyanine intermediates for the preparation of sulfoindocyanine dyes active esters, useful as labelling reagents. One intermediate was obtained by condensing 1-ethyl-2,3,3-trimethyl[3H]indolium-5-sulfonate with N,N′-diphenylformamidine in acetic acid for four hours. While the reported yield of the crude compound was 30%, the carboindocyanine dyes prepared from it were obtained only in 25% and 5% yields, after extensive purification by reverse phase HPLC chromatography. Similarly, the condensation of 1-ethyl-2,3,3-trimethyl[3H]indolium-5-sulfonate with malonaldehyde dianil hydrochloride in a mixture of acetic acid and acetic anhydride at reflux for four hours was said to produce the corresponding hemicyanine intermediate in an unreported yield. Again, the yields of the dicarboindocyanine dyes obtained from these intermediates were very low (5%). In fact, when Mank (Anal. Chem., 67, 1744) tried to synthesise the same dicarbocyanine label described in the previous reference he obtained a total yield of 18% of dicarbocyanines, from which the desired product was difficult to separate. He then devised an alternative approach based on 1,3,3-trimethoxypropene. Unfortunately, this chemical is no longer available commercially. Similar difficulties were encountered by us when trying to repeat the syntheses indicated above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N,N'-Diphenylformamidine?

A1: The molecular formula of this compound is C13H12N2, and its molecular weight is 196.25 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Commonly employed techniques include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively [, , , ]. * High-Resolution Mass Spectrometry (HRMS): This technique accurately determines the molecular weight and provides insights into the elemental composition of the compound []. * Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and investigate hydrogen bonding interactions [, , ].

Q3: What is known about the conformational isomerism of this compound?

A3: this compound exhibits E,Hsp E,Hap conformational equilibrium in solution, as evidenced by IR studies focusing on the ν(NH) and amidine I bands [, ].

Q4: Has this compound been incorporated into polymers?

A4: Yes, researchers have successfully synthesized polymerizable mesoionic 4,6-dioxo-1,3-diazines derived from vinylbenzylmalonic acid by condensing it with this compound [].

Q5: Can this compound act as a ligand in metal complexes?

A5: Absolutely! this compound readily coordinates to metal centers, acting as a monodentate or chelating ligand, forming diverse metal complexes [, , , , , , ]. The nature of the complex formed depends on the metal, reaction conditions, and other ligands present.

Q6: Are there any examples of this compound stabilizing unique metal clusters?

A6: Yes, this compound has been used to stabilize a robust gold nanocluster, Au28(Ph-form)122 (Ph-form = this compound) (Au28). This cluster shows promise as a catalyst for the electroreduction of CO2 [].

Q7: What type of reactions involving this compound have been studied for catalytic applications?

A7: One notable example is the insertion of phenyl isocyanide into ethanol. This reaction can be catalyzed simultaneously by copper(I) and a base, with this compound playing a role in the reaction mechanism [].

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to: * Investigate the electronic structure of metal complexes containing this compound [, ]. * Explore the conformational preferences and hydrogen bonding interactions of this compound []. * Correlate molecular isomerism of this compound derivatives in the solid-state with molecular pairwise interaction energies [].

Q9: How do substituents on the phenyl rings of this compound affect its properties?

A9: Substituents on the phenyl rings can significantly influence the compound's: * Basicity: Electron-donating groups generally increase the basicity, while electron-withdrawing groups decrease it []. * Coordination Chemistry: The steric and electronic properties of the substituents can impact the stability and reactivity of the metal complexes formed [, , ]. * Gas Fading Inhibition: this compound derivatives have shown varying levels of gas fading inhibition, with the inhibiting ability correlating with the basicity of the aniline used in their synthesis [].

Q10: What are some common synthetic routes to this compound?

A10: this compound can be synthesized by various methods, including: * Reaction of aniline with formic acid in the presence of a dehydrating agent []. * Reaction of aniline with triethyl orthoformate, often catalyzed by an acid []. * Reaction of thiocarbanilides with sodium peroxide [].

Q11: Can this compound be used as a building block for more complex molecules?

A11: Yes, it serves as a valuable precursor in the synthesis of: * Asymmetric trimethine indocyanine fluorescent dyes []. * Merocyanine dyes containing imide functional groups []. * α-Cyano-3-phenoxybenzyl 2, 2, 3, 3-tetramethylcyclopropanecarboxylate (fenpropathrin), a synthetic pyrethroid insecticide [].

Q12: Are there any interesting reactions involving the cleavage of the this compound structure?

A12: Yes, in a reaction between VO(acac)2 and this compound, a C–N bond in the this compound molecule is cleaved. This results in the formation of aniline and a new ligand where two hydrogen atoms from a methyl group of an acac ligand are substituted [].

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